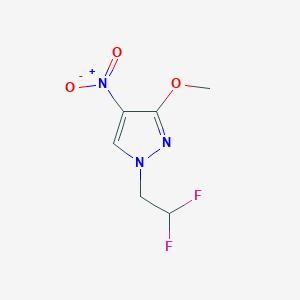
1-(2,2-Difluoroethyl)-3-methoxy-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-3-methoxy-4-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluoroethyl, methoxy, and nitro groups in this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)-3-methoxy-4-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using a hypervalent iodine reagent, (2,2-difluoroethyl)(aryl)iodonium triflate . This method offers a complementary strategy to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles.
Industrial production methods for this compound may involve the use of commercially available starting materials such as 1,1-difluoro-2-iodoethane . The choice of oxidant is crucial for the successful formation of the desired product.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-3-methoxy-4-nitro-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts, and nucleophiles such as thiols and amines. Major products formed from these reactions include amino derivatives and substituted pyrazoles.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-methoxy-4-nitro-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: The difluoroethyl group is an important lipophilic hydrogen bond donor in medicinal chemistry, and its incorporation into small molecules can improve the physicochemical properties of drug compounds.
Materials Science: Fluorinated compounds are used in materials science for their unique properties, such as increased lipophilicity and metabolic stability.
Agrochemistry: The compound can be used in the development of agrochemicals due to its stability and bioisosteric properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-3-methoxy-4-nitro-1H-pyrazole involves its interaction with molecular targets and pathways. The difluoroethyl group can modulate lipophilicity and increase the acidity of the α-proton, tuning drug target affinity and specificity . The presence of the nitro group can also influence the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-3-methoxy-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:
Ethyl bromodifluoroacetate: This compound is used to introduce the CF2 group when synthesizing chemical compounds and is a colorless to yellow liquid.
(2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate: This compound is used in the electrophilic 2,2-difluoroethylation of nucleophiles.
The uniqueness of this compound lies in its combination of the difluoroethyl, methoxy, and nitro groups, which impart specific properties and reactivity to the compound.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-methoxy-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O3/c1-14-6-4(11(12)13)2-10(9-6)3-5(7)8/h2,5H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXDZOYZLLAYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

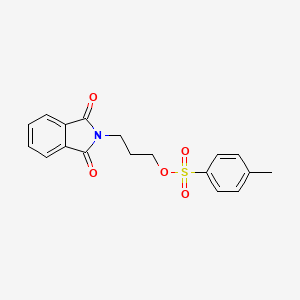
![4-(3-chloro-4-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B7882615.png)
![6-amino-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one](/img/structure/B7882618.png)
![1-(4-(Dimethylamino)-2-morpholino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B7882623.png)
![N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B7882634.png)
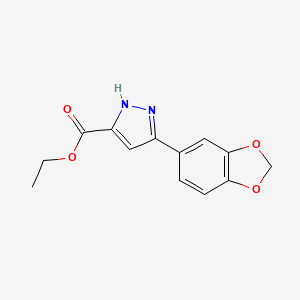
![N,N-Dimethyl-2-(pyrrolidin-1-yl)-6-tosyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B7882646.png)
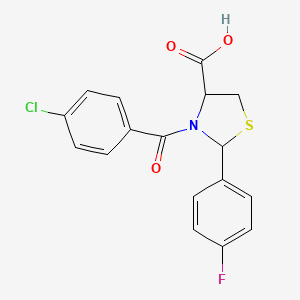
![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B7882655.png)
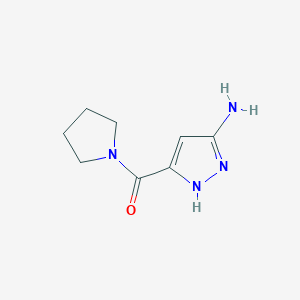
![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B7882674.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7882682.png)
